Phenylalanyllysine

Description

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c16-9-5-4-8-13(15(20)21)18-14(19)12(17)10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,16-17H2,(H,18,19)(H,20,21)/t12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADYJNXDPBKVCA-STQMWFEESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6456-72-0 | |

| Record name | Phenylalanyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dipeptide Phenylalanyllysine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanyllysine (Phe-Lys) is a dipeptide composed of the amino acids L-phenylalanine and L-lysine, linked by a peptide bond. As a fundamental building block of proteins and a product of protein metabolism, its structure and properties are of significant interest in various fields of biochemical and pharmaceutical research. This technical guide provides an in-depth overview of the structure, properties, synthesis, and potential biological significance of this compound. Detailed experimental protocols for its synthesis and characterization are outlined, and quantitative data are presented for easy reference.

Structure and Chemical Properties

This compound is formed through the condensation of the carboxyl group of L-phenylalanine with the α-amino group of L-lysine.[1] The resulting structure features a phenyl group from the phenylalanine residue and a primary amino group in the side chain of the lysine residue, which can be protonated under physiological conditions.

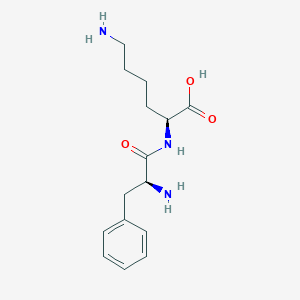

Chemical Structure

The chemical structure of L-Phenylalanyl-L-lysine is depicted below:

Figure 1: 2D structure of L-Phenylalanyl-L-lysine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoic acid | [1] |

| Molecular Formula | C15H23N3O3 | [1] |

| Molecular Weight | 293.36 g/mol | [1] |

| PubChem CID | 15607820 | [1] |

| CAS Number | 6456-72-0 | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C--INVALID-LINK--C(=O)O">C@@HN | [1] |

| InChI Key | FADYJNXDPBKVCA-STQMWFEESA-N | [1] |

| Predicted pKa (α-COOH) | ~2.1 | [2][3] |

| Predicted pKa (α-NH3+) | ~9.1 | [2][3] |

| Predicted pKa (Lysine side-chain) | ~10.5 | [3][4] |

| Predicted Isoelectric Point (pI) | ~9.7 | [3][4][5] |

| Predicted Solubility | Soluble in water. Solubility is influenced by pH, being lowest at the isoelectric point and increasing in acidic or basic solutions. Insoluble to slightly soluble in ethanol and methanol. | [6][7][8][9][10] |

Note: pKa and pI values are estimated based on the values for the individual amino acids.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). This method offers significant advantages over solution-phase synthesis, including ease of purification and the ability to drive reactions to completion using excess reagents. The Fmoc/tBu strategy is a widely used orthogonal protection scheme in SPPS.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of this compound on a rink amide resin to yield the C-terminally amidated dipeptide.

Materials:

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), ACS grade

-

Piperidine

-

Fmoc-L-Lys(Boc)-OH

-

Fmoc-L-Phe-OH

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Diethyl ether, anhydrous

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

-

Fmoc Deprotection (First Amino Acid):

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Shake for 20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Coupling of the First Amino Acid (Fmoc-Lys(Boc)-OH):

-

In a separate vial, dissolve Fmoc-L-Lys(Boc)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection (Second Amino Acid):

-

Repeat step 2 to remove the Fmoc group from the newly coupled lysine residue.

-

-

Coupling of the Second Amino Acid (Fmoc-Phe-OH):

-

In a separate vial, dissolve Fmoc-L-Phe-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin-bound lysine.

-

Shake for 2 hours and confirm completion with a Kaiser test.

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Final Fmoc Deprotection:

-

Repeat step 2 to remove the final Fmoc group from the phenylalanine residue.

-

-

Cleavage and Side-Chain Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the dried peptide-resin.

-

Shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Lyophilize the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization:

-

Confirm the identity and purity of the synthesized this compound using Mass Spectrometry and NMR spectroscopy.

-

Visualization of the Synthesis Workflow

Caption: Solid-Phase Peptide Synthesis workflow for this compound.

Characterization of this compound

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the dipeptide. Electrospray ionization (ESI) is a common technique for analyzing peptides. The expected monoisotopic mass for [M+H]+ is approximately 294.1818 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Significance and Signaling

The direct biological activity of this compound as a signaling molecule is not well-documented.[14] Like many short peptides, it is likely that orally ingested or systemically available this compound is rapidly hydrolyzed by peptidases into its constituent amino acids, L-phenylalanine and L-lysine.[14] Therefore, its biological effects are largely attributable to the physiological roles of these two amino acids.

Cellular Uptake

The cellular uptake of dipeptides can occur via peptide transporters such as PEPT1 in the intestine.[14] However, the uptake mechanism into other cell types has not been specifically studied for this compound. Cationic peptides, due to the lysine residue, can sometimes exhibit enhanced cellular uptake through interactions with negatively charged components of the cell membrane.

Signaling Pathways of Constituent Amino Acids

-

L-Phenylalanine: This essential amino acid is a precursor for the synthesis of tyrosine and subsequently the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine).[14] Phenylalanine can also influence signaling pathways such as the mTOR pathway, which is involved in protein synthesis. At high concentrations, it may modulate the activity of NMDA receptors.[14]

-

L-Lysine: As an essential amino acid, lysine is crucial for protein synthesis and has a role in various metabolic pathways. Its positively charged side chain is a site for post-translational modifications like ubiquitination and acetylation, which are critical for regulating protein function and signaling.

Visualization of the Putative Metabolic Fate

Caption: Putative metabolic fate of this compound.

Conclusion

This compound is a simple dipeptide with well-defined chemical properties. Its synthesis is readily achievable using standard solid-phase peptide synthesis protocols. While direct biological signaling roles for the dipeptide itself are not established, its constituent amino acids, phenylalanine and lysine, are essential components of numerous physiological processes. This technical guide provides a foundational resource for researchers working with this compound, from its chemical synthesis and characterization to understanding its potential biological context. Further research is warranted to explore any unique biological activities of the intact dipeptide that may extend beyond the functions of its individual amino acid components.

References

- 1. FMOC-LYS(BOC)(ME)-OH: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 2. iscabiochemicals.com [iscabiochemicals.com]

- 3. Ch27 pKa and pI values [chem.ucalgary.ca]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. sepax-tech.com.cn [sepax-tech.com.cn]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 11. hmdb.ca [hmdb.ca]

- 12. D-Phenylalanine(673-06-3) 13C NMR [m.chemicalbook.com]

- 13. bmse000045 L-Phenylalanine at BMRB [bmrb.io]

- 14. benchchem.com [benchchem.com]

The Genesis of a Dipeptide: An In-depth Technical Guide to the Discovery and History of Phenylalanyllysine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanyllysine (Phe-Lys), a dipeptide composed of L-phenylalanine and L-lysine, holds a notable position in the landscape of biochemical research, primarily due to its significant discovery as a potent anti-sickling agent. This technical guide provides a comprehensive exploration of the discovery, history, and synthesis of this compound. It delves into its key biological activity related to sickle cell disease, presenting quantitative data and detailed experimental protocols. Furthermore, this guide examines the signaling pathways of its constituent amino acids, offering insights into the potential downstream physiological effects following its in vivo hydrolysis. Visualizations of synthetic workflows and biological pathways are provided to facilitate a deeper understanding of this historically and therapeutically relevant dipeptide.

Discovery and Historical Context

The scientific journey of this compound is intrinsically linked to the search for therapeutic agents for sickle cell disease. While the precise first chemical synthesis of this simple dipeptide is not prominently documented in seminal literature, its entry into the scientific spotlight can be traced to a pivotal 1983 publication. A study by Franklin, M. et al., published in the European Journal of Biochemistry, identified L-phenylalanyl-L-lysine as a "potent new dipeptide inhibitor of cell sickling and haemoglobin S gelation"[1]. This discovery marked a significant milestone, positioning this compound as a molecule of considerable interest for its potential therapeutic applications.

Prior to this, the foundational work on the synthesis of its constituent amino acids had been well established. Phenylalanine was first described in 1879 and synthesized in 1882, while lysine was isolated in 1889 and its structure was determined in 1902. The development of peptide synthesis methodologies, both in solution and on solid-phase, throughout the 20th century provided the necessary chemical tools for the eventual construction of this compound. The 1983 study by Franklin and colleagues, however, was the first to elucidate a significant and specific biological activity, thereby cementing the importance of this dipeptide in the field of hematology and drug discovery.

Physicochemical Properties

This compound is a dipeptide with the molecular formula C15H23N3O3 and a molecular weight of 293.36 g/mol .[2] Its structure is characterized by the formal condensation of the carboxyl group of L-phenylalanine with the α-amino group of L-lysine.

| Property | Value | Source |

| Molecular Formula | C15H23N3O3 | PubChem |

| Molecular Weight | 293.36 g/mol | PubChem |

| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoic acid | PubChem |

| CAS Number | 6456-72-0 | MCE, Guidechem |

| Appearance | White to off-white solid | MCE |

| XLogP3 | -2.7 | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 9 | PubChem |

Synthesis of this compound

The synthesis of this compound can be achieved through both solution-phase and solid-phase peptide synthesis methodologies.

Solution-Phase Synthesis

Solution-phase synthesis involves the coupling of protected amino acid derivatives in a suitable solvent, followed by deprotection and purification steps. A general workflow is outlined below.

This protocol is a representative example of solution-phase dipeptide synthesis.

-

Protection of Amino Acids:

-

Protect the α-amino group of L-phenylalanine, for example, with a Boc (tert-butyloxycarbonyl) group.

-

Protect the carboxyl group of L-lysine as a methyl or benzyl ester and the ε-amino group with a suitable protecting group (e.g., Z-group).

-

-

Coupling Reaction:

-

Dissolve N-Boc-L-phenylalanine and L-lysine methyl ester (with ε-amino protection) in an appropriate solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt), to the mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the organic phase with dilute acid and base to remove unreacted starting materials.

-

Dry the organic layer and evaporate the solvent.

-

Purify the protected dipeptide by column chromatography.

-

-

Deprotection:

-

Remove the protecting groups under appropriate conditions (e.g., acidolysis for Boc and methyl ester, and catalytic hydrogenation for Z and benzyl ester) to yield this compound.

-

Purify the final product by recrystallization or chromatography.

-

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers a more streamlined approach where the peptide is assembled on a solid resin support.

This protocol outlines the manual synthesis of this compound on a Wang resin.

-

Resin Preparation and Loading:

-

Swell Wang resin in DMF.

-

Couple the first amino acid, Fmoc-Lys(Boc)-OH, to the resin using a suitable coupling agent.

-

-

Peptide Chain Elongation (Cycle):

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the α-amino group of lysine.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling: Couple the next amino acid, Fmoc-Phe-OH, using a coupling agent like DIC and an additive such as Oxyma Pure in DMF. Monitor the reaction for completion using a Kaiser test.

-

Washing: Wash the resin with DMF.

-

-

Final Deprotection and Cleavage:

-

Remove the N-terminal Fmoc group from phenylalanine as described above.

-

Wash and dry the resin.

-

Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the dipeptide from the resin and remove the Boc side-chain protecting group from lysine.

-

-

Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the this compound dipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Biological Activity and Mechanism of Action

The primary and most well-documented biological activity of this compound is its ability to inhibit the sickling of red blood cells and the gelation of sickle hemoglobin (HbS).[1]

Inhibition of Hemoglobin S Gelation

In sickle cell disease, deoxygenated HbS molecules polymerize into long, rigid fibers, causing red blood cells to deform into a characteristic sickle shape. This compound has been shown to interfere with this polymerization process.

| Parameter | Condition | Result | Reference |

| Hemoglobin S Gelation | Progressive addition of Lys-Phe up to 30 mM | Progressive inhibition of gelation | Franklin et al., 1983 |

| P50 (Oxygen partial pressure at 50% hemoglobin saturation) | Sickle cells depleted of 2,3-bisphosphoglycerate, incubated for 3h with Lys-Phe | Decrease from 51 mmHg to 41 mmHg | Franklin et al., 1983 |

| Cell Sickling | Intact sickle cells incubated with Lys-Phe for 15 min | Marked increase in the number of unsickled cells | Franklin et al., 1983 |

The proposed mechanism for this activity is twofold:

-

Intracellular Action: this compound can be taken up by red blood cells and directly interfere with the polymerization of deoxy-HbS in the cytoplasm.

-

Membrane-Mediated Effect: The dipeptide also exerts a rapid, membrane-mediated anti-sickling effect, which is not attributed to a change in cell volume.[1]

Signaling Pathways of Constituent Amino Acids

While there is no direct evidence of this compound itself acting as a signaling molecule, upon hydrolysis in vivo, it releases L-phenylalanine and L-lysine, which are known to participate in various signaling pathways.

L-phenylalanine can influence cellular processes, including protein synthesis, through pathways like the mTOR signaling pathway. In bovine mammary epithelial cells, phenylalanine has been shown to regulate casein synthesis via the mTOR pathway.[3]

L-lysine levels are sensed by cellular machinery that regulates metabolic responses. Key pathways include the GCN2-eIF2α-ATF4 axis, which responds to amino acid deficiency, and the mTORC1 pathway, which is activated under nutrient-rich conditions.[4]

References

Phenylalanyllysine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dipeptide Phenylalanyllysine, covering its fundamental physicochemical properties, biological significance, and relevant experimental methodologies. This document is intended to serve as a valuable resource for professionals in the fields of biochemistry, pharmacology, and drug development.

Core Properties of this compound

This compound (Phe-Lys) is a dipeptide composed of the essential amino acids L-phenylalanine and L-lysine, linked by a peptide bond.

| Property | Value | Source |

| CAS Number | 6456-72-0 | [1] |

| Molecular Formula | C15H23N3O3 | [1] |

| Molecular Weight | 293.36 g/mol | [1] |

| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoic acid | [1] |

Biological Significance and Activity

The biological activity of orally or systemically administered this compound is primarily attributed to its constituent amino acids, L-phenylalanine and L-lysine, following hydrolysis by peptidases. Dipeptides can be absorbed in the small intestine via peptide transporters.

Biological Role of L-Phenylalanine

L-phenylalanine is an essential aromatic amino acid that serves as a precursor for several crucial molecules in the body.

-

Protein Synthesis: It is a fundamental building block for proteins.[2]

-

Neurotransmitter Production: Phenylalanine is a precursor for the synthesis of tyrosine, which is then converted to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. These neurotransmitters are vital for regulating mood, cognition, and the stress response.[1][2]

-

Melanin Synthesis: It is a precursor for melanin, the pigment responsible for the color of skin, hair, and eyes.[1]

Biological Role of L-Lysine

L-lysine is an essential amino acid with a variety of important biological functions.

-

Protein Synthesis and Structure: Lysine is a crucial component of proteins and plays a significant role in their structure.[3]

-

Collagen Formation: It is essential for the cross-linking of collagen polypeptides, which provides strength and elasticity to connective tissues.[]

-

Calcium Absorption: Lysine aids in the absorption of calcium from the digestive tract and reduces its excretion, which is important for bone health.[]

-

Carnitine Production: It is a precursor for carnitine, a molecule involved in the transport of fatty acids into the mitochondria for energy production.[]

-

Post-Translational Modifications: Lysine residues in proteins are subject to various post-translational modifications, such as acetylation and methylation, which can regulate gene expression and protein activity.[3][5]

Signaling Pathways

While a specific signaling pathway for this compound has not been extensively documented, the constituent amino acids and dipeptides in general are known to be involved in cellular signaling.

-

Amino Acid Sensing: Amino acids can activate the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and metabolism.[6]

-

Dipeptide Transport and Signaling: Certain dipeptides have been shown to be transported by the yeast Gap1 transceptor, leading to persistent activation of the protein kinase A pathway.[7]

-

Gut Hormone Secretion: Peptides derived from protein digestion can stimulate the secretion of cholecystokinin (CCK) from enteroendocrine cells by activating receptors such as the calcium-sensing receptor (CaSR) and GPR93. This process can involve an increase in intracellular calcium and the activation of signaling pathways like ERK 1/2 and protein kinase A.[8]

The following diagram illustrates a generalized workflow for the intestinal absorption and subsequent signaling of dipeptides.

References

- 1. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 2. Phenylalanine - Wikipedia [en.wikipedia.org]

- 3. Lysine - Wikipedia [en.wikipedia.org]

- 5. Lysine (Lys) Amino Acid - Creative Peptides [creative-peptides.com]

- 6. Not to be overlooked: dipeptides and their role in plant stress resilience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptides induce persistent signaling from endosomes by a nutrient transceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Natural Occurrence of Phenylalanyllysine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of the dipeptide Phenylalanyllysine (Phe-Lys). Despite its simple structure, consisting of the essential amino acids Phenylalanine and Lysine, detailed information regarding its natural abundance, specific biological activities, and associated signaling pathways is notably scarce in publicly available scientific literature. This guide summarizes the known instances of its natural occurrence, discusses its likely metabolic fate, and provides hypothetical experimental protocols for its study. The biological roles of its constituent amino acids are also detailed to provide context for its potential physiological effects upon hydrolysis. This document aims to be a foundational resource for researchers interested in the study of this specific dipeptide, highlighting the significant knowledge gaps that present opportunities for future investigation.

Introduction

Dipeptides, the simplest form of peptides, play a variety of roles in biological systems. They can act as signaling molecules, intermediates in protein metabolism, and nutritional sources. This compound is a dipeptide composed of L-phenylalanine covalently linked to L-lysine via a peptide bond. While the individual amino acids are well-characterized, the dipeptide itself is not. This guide delves into the limited information available on its natural occurrence and provides a framework for its further scientific exploration.

Natural Occurrence of this compound

The known natural occurrence of this compound is exceptionally limited. The primary and, to date, only documented source is the plant Phytolacca americana, commonly known as pokeweed.[1]

Table 1: Documented Natural Occurrence of this compound

| Organism | Part of Organism | Method of Detection | Quantitative Data | Reference |

| Phytolacca americana (Pokeweed) | Not Specified | Data available, but specific method not detailed in readily accessible literature. | Not available in readily accessible literature. | PubChem CID 15607820[1] |

It is crucial to note that while its presence in Phytolacca americana is cited in chemical databases, the original research publication detailing the methodology of its isolation, characterization, and quantification is not readily identifiable in a comprehensive literature search. This represents a significant gap in the current knowledge.

Biosynthesis and Metabolic Fate

A specific biosynthetic pathway dedicated to the production of this compound has not been described. It is most likely formed as a transient intermediate during the proteolysis of larger proteins containing adjacent Phenylalanine and Lysine residues.

Upon ingestion or endogenous formation, dipeptides like this compound are generally rapidly hydrolyzed into their constituent amino acids by peptidases present in the intestinal brush border or within cells. Therefore, the biological effects of this compound are likely attributable to the individual actions of Phenylalanine and Lysine.

Biological Activity and Signaling Pathways

There is a significant lack of information regarding any specific biological activity or signaling pathways directly modulated by the this compound dipeptide. It is imperative to distinguish this compound (Phe-Lys) from its isomer, Lysylphenylalanine (Lys-Phe), for which some biological activities have been reported.

Given the probable rapid hydrolysis of this compound, its biological impact is most likely determined by the physiological roles of L-Phenylalanine and L-Lysine.

Biological Role of L-Phenylalanine

L-Phenylalanine is an essential aromatic amino acid and a precursor for the synthesis of tyrosine, which in turn is a precursor for the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine). It also plays a role in the synthesis of other important molecules and is a component of numerous proteins.

Biological Role of L-Lysine

L-Lysine is an essential amino acid with a positively charged side chain. It is crucial for protein synthesis, post-translational modifications (e.g., acetylation and ubiquitination), calcium absorption, and the synthesis of carnitine, which is essential for fatty acid metabolism.

Experimental Protocols

Due to the absence of specific studies on this compound, the following experimental protocols are proposed as general methodologies that can be adapted for its investigation.

Hypothetical Protocol for Extraction and Detection from Plant Material

This protocol outlines a general workflow for the extraction and analysis of peptides from a plant source, such as Phytolacca americana.

-

Sample Preparation: Fresh or lyophilized plant material is ground to a fine powder under liquid nitrogen.

-

Extraction: The powdered material is suspended in an acidic extraction buffer (e.g., 0.1% trifluoroacetic acid in water) to improve peptide solubility and inactivate proteases. The suspension is homogenized and then centrifuged to pellet cellular debris.

-

Solid-Phase Extraction (SPE): The supernatant is passed through a C18 SPE cartridge to desalt and concentrate the peptides. Peptides are eluted with a high organic solvent concentration (e.g., 80% acetonitrile with 0.1% trifluoroacetic acid).

-

Chromatographic Separation: The eluted peptides are separated using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid.

-

Detection and Quantification: Fractions are collected and analyzed by mass spectrometry (MS) for the presence of a compound with the corresponding mass-to-charge ratio of this compound. Quantification can be achieved using a synthesized this compound standard.

Visualizations

Formation of this compound

The following diagram illustrates the formation of a peptide bond between L-Phenylalanine and L-Lysine to yield this compound.

Caption: Formation of this compound from its constituent amino acids.

Experimental Workflow for Peptide Analysis

The diagram below outlines a general workflow for the extraction and analysis of peptides from a plant source.

References

A Technical Guide to the Biosynthesis of Phenylalanyllysine: A Non-Ribosomal Peptide Synthetase Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Phenylalanyllysine, composed of the amino acids L-phenylalanine and L-lysine, is not known to be synthesized through a dedicated, stand-alone biosynthetic pathway. Instead, its formation is most plausibly attributed to the activity of Non-Ribosomal Peptide Synthetases (NRPSs). These large, modular enzyme complexes, prevalent in bacteria and fungi, are responsible for the synthesis of a vast array of peptide natural products, independent of ribosomal machinery. This technical guide provides an in-depth exploration of the putative biosynthetic pathway of this compound via the NRPS mechanism. It details the architecture and catalytic cycle of NRPSs, methods for their identification and characterization, and the regulatory networks that govern their expression. This document serves as a comprehensive resource for researchers interested in the biosynthesis of novel dipeptides and the engineering of NRPS systems for drug discovery and development.

Introduction to Non-Ribosomal Peptide Synthesis (NRPS)

Non-ribosomal peptides (NRPs) are a class of secondary metabolites with diverse biological activities, including antibiotic, immunosuppressive, and anticancer properties.[1] Their synthesis is catalyzed by Non-Ribosomal Peptide Synthetases (NRPSs), which function as molecular assembly lines.[1]

The structure of NRPSs is modular, with each module responsible for the incorporation of a single amino acid into the growing peptide chain. A minimal NRPS module is comprised of three core domains:

-

Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl-adenylate.[1]

-

Thiolation (T) domain or Peptidyl Carrier Protein (PCP): Covalently binds the activated amino acid via a 4'-phosphopantetheine (Ppant) prosthetic group.[1]

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids tethered to the T domains of adjacent modules.[1]

The synthesis of a dipeptide such as this compound would require a minimal NRPS system composed of two modules. The first module would select and activate phenylalanine, while the second module would select and activate lysine. A terminal Thioesterase (TE) domain would then release the final dipeptide.

The Putative this compound Biosynthetic Pathway

The biosynthesis of this compound via an NRPS is a multi-step process that can be broken down into initiation, elongation, and termination phases.

Initiation

The process begins with the first module's A-domain (A-Phe) selecting L-phenylalanine from the cellular pool of amino acids. This selection is highly specific, determined by the chemical environment of the A-domain's active site. The A-domain then activates the carboxyl group of phenylalanine using ATP, forming a phenylalanyl-AMP intermediate and releasing pyrophosphate (PPi). The activated phenylalanine is then transferred to the thiol group of the 4'-phosphopantetheine arm of the adjacent T-domain (T-Phe), forming a covalent thioester bond.

Elongation

Simultaneously, the second module's A-domain (A-Lys) selects and activates L-lysine, transferring it to its cognate T-domain (T-Lys). The C-domain, situated between the two modules, then orchestrates the formation of the peptide bond. It positions the two T-domain-bound amino acids such that the free amino group of lysine attacks the thioester carbonyl of the upstream phenylalanine. This results in the formation of the dipeptide this compound, which remains tethered to the T-domain of the second module.

Termination

The final step is the release of the dipeptide from the NRPS assembly line. This is typically catalyzed by a C-terminal Thioesterase (TE) domain. The TE domain can release the peptide through hydrolysis, resulting in a linear dipeptide, or through an intramolecular cyclization reaction. For this compound, a hydrolytic release would yield the linear dipeptide.

Quantitative Data

Quantitative analysis of NRPS activity is crucial for understanding enzyme kinetics, substrate specificity, and for optimizing engineered systems.

Adenylation Domain Substrate Specificity

Table 1: Representative Kinetic Parameters for NRPS Adenylation Domains

| NRPS A-Domain | Cognate Substrate | Non-cognate Substrate | Relative Activity (%) | Reference |

| GrsA-A | L-Phe | L-Leu | <1 | [3] |

| GrsA-A | L-Phe | L-Tyr | ~5 | [3] |

| TycA-A | D-Phe | L-Phe | 100 | [3] |

| PvdD-A1 | L-Thr | D-Thr | Not detected | [3] |

| PvdD-A1 | L-Thr | L-Ser | Not detected | [3] |

Note: This table provides illustrative data on the high specificity of A-domains. Specific kinetic values (Km and kcat) for a this compound-producing NRPS would need to be determined experimentally.

Product Yields from Engineered NRPS Systems

The engineering of NRPS modules to produce novel peptides has been an active area of research. The yields of these engineered products can vary significantly depending on the specific NRPS system, the host organism, and the culture conditions.

Table 2: Examples of Dipeptide and Tripeptide Yields from Engineered NRPS Systems

| Engineered NRPS System | Product | Host Organism | Yield (mg/L) | Reference |

| GxpS-based recombinant NRPS | GameXPeptide derivatives | E. coli | up to 280 | [4] |

| VietABC-based recombinant NRPS | RXP 16 | E. coli | ~99.75 | [5][6] |

| VietABC-based recombinant NRPS | RXP 22 | E. coli | ~5.69 | [5][6] |

| GrsA/GrsB1 co-expression | d-Phe-l-Pro DKP | in vitro | ~0.015 | [7] |

Experimental Protocols

The study of NRPSs involves a combination of bioinformatics, molecular biology, biochemistry, and analytical chemistry techniques.

Identification of NRPS Gene Clusters

-

Genome Mining: Putative NRPS gene clusters can be identified in bacterial and fungal genomes using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[8] This tool identifies the characteristic domain architecture of NRPSs.

-

PCR-based Screening: Degenerate PCR primers targeting conserved motifs within the A and C domains can be used to screen genomic DNA for the presence of NRPS genes.

Heterologous Expression and Purification of NRPS

Objective: To produce soluble and active NRPS enzymes for in vitro characterization.

Protocol:

-

Cloning: The NRPS gene or module of interest is cloned into an appropriate expression vector (e.g., pET series for E. coli) with an affinity tag (e.g., His6-tag) for purification.

-

Host Strain: E. coli strains such as BL21(DE3) are commonly used for heterologous expression. Co-expression with a phosphopantetheinyl transferase (e.g., Sfp from Bacillus subtilis) is necessary to convert the apo-T domains to their active holo-form.[9]

-

Culture and Induction:

-

Inoculate a starter culture of the recombinant E. coli strain in LB medium with appropriate antibiotics and grow overnight at 37°C.

-

Inoculate a larger volume of expression medium (e.g., TB or 2xYT) with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 16-25°C) for 12-18 hours to enhance protein solubility.

-

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.

-

Purification:

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with a higher concentration of imidazole, e.g., 20-50 mM).

-

Elute the NRPS protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

-

Assess protein purity by SDS-PAGE and concentration by Bradford or BCA assay.

-

In Vitro NRPS Dipeptide Synthesis Assay

Objective: To demonstrate the synthesis of this compound from its precursor amino acids by the purified NRPS.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified NRPS enzyme (e.g., 1-5 µM)

-

L-Phenylalanine (e.g., 1 mM)

-

L-Lysine (e.g., 1 mM)

-

ATP (e.g., 2-5 mM)

-

MgCl2 (e.g., 10 mM)

-

Reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT)

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25-37°C) for a specific time course (e.g., 1-4 hours).

-

Quenching: Stop the reaction by adding an equal volume of methanol or by protein precipitation with trichloroacetic acid (TCA).

-

Analysis: Analyze the reaction mixture for the presence of this compound using LC-MS/MS.

LC-MS/MS Analysis of this compound

Objective: To identify and quantify the synthesized dipeptide.

Protocol:

-

Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitate. Transfer the supernatant for analysis.

-

Chromatography:

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

A typical gradient might be 5-95% B over 20-30 minutes.

-

-

Mass Spectrometry:

-

Couple the HPLC to a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in positive ion mode.

-

Perform a full scan to identify the [M+H]+ ion for this compound (expected m/z).

-

Perform tandem MS (MS/MS) on the parent ion to obtain a fragmentation pattern for structural confirmation. The fragmentation pattern should correspond to the cleavage of the peptide bond.

-

Regulation of NRPS Gene Expression

The biosynthesis of non-ribosomal peptides is a tightly regulated process, often linked to the developmental stage or environmental conditions of the producing organism.

Quorum Sensing in Bacteria

In many bacteria, the expression of NRPS gene clusters is controlled by quorum sensing (QS), a cell-density dependent regulatory system.[10][11] Acyl-homoserine lactones (AHLs) are common signaling molecules in Gram-negative bacteria. At a high cell density, AHLs accumulate and bind to a LuxR-type transcriptional regulator, which then activates the expression of target genes, including NRPSs.[10]

Global Regulators in Fungi

In filamentous fungi, the expression of secondary metabolite gene clusters, including those for NRPSs, is often controlled by global regulators.[12] For example, the LaeA protein is a key regulator that affects the expression of multiple secondary metabolite gene clusters by influencing chromatin structure.[12] The expression of NRPS genes can also be specific to certain developmental stages or tissues.[12]

Experimental and Logical Workflows

The discovery and characterization of an NRPS responsible for the synthesis of a dipeptide like this compound follows a logical workflow.

Conclusion

While a specific biosynthetic pathway for this compound has not been elucidated, the Non-Ribosomal Peptide Synthetase (NRPS) machinery provides a robust and well-characterized framework for its putative synthesis. This technical guide has outlined the modular nature of NRPSs, the catalytic steps involved in dipeptide formation, and the key experimental protocols required for the identification and characterization of these fascinating enzyme complexes. For researchers in drug discovery and synthetic biology, understanding and engineering NRPSs offers a powerful platform for the creation of novel peptides with therapeutic potential. The workflows and protocols detailed herein provide a solid foundation for future investigations into the biosynthesis of this compound and other novel dipeptides.

References

- 1. chem.uzh.ch [chem.uzh.ch]

- 2. Specificity prediction of adenylation domains in nonribosomal peptide synthetases (NRPS) using transductive support vector machines (TSVMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substrate Specificity of the Nonribosomal Peptide Synthetase PvdD from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Engineering of Specific Single-Module Nonribosomal Peptide Synthetases of the RXP Type for the Production of Defined Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Cell-free protein synthesis for nonribosomal peptide synthetic biology [frontiersin.org]

- 8. Frontiers | Non-ribosomal Peptide Synthetase Gene Clusters in the Human Pathogenic Fungus Scedosporium apiospermum [frontiersin.org]

- 9. In Vivo Production of Artificial Nonribosomal Peptide Products in the Heterologous Host Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Conserved Biosynthetic Gene Cluster Is Regulated by Quorum Sensing in a Shipworm Symbiont - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Non-ribosomal Peptide Synthases from Pseudomonas aeruginosa Play a Role in Cyclodipeptide Biosynthesis, Quorum-Sensing Regulation, and Root Development in a Plant Host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhancing Nonribosomal Peptide Biosynthesis in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Phenylalanyllysine and Related Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the available scientific literature on the dipeptide Phenylalanyllysine (Phe-Lys) and peptides containing both phenylalanine and lysine residues. This document covers the synthesis, biochemical properties, and potential therapeutic applications of these molecules, with a focus on presenting quantitative data and detailed experimental protocols.

Synthesis of this compound and Related Peptides

The primary method for synthesizing this compound and other peptides is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a general procedure for the synthesis of the dipeptide this compound (Phe-Lys) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Lys(Boc)-Wang resin

-

Fmoc-Phe-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: Trifluoroacetic acid (TFA), deionized water, and a scavenger such as triisopropylsilane (TIS)

-

Diethyl ether

-

HPLC grade water and acetonitrile

Procedure:

-

Resin Swelling: The Fmoc-Lys(Boc)-Wang resin is swelled in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: The Fmoc protecting group on the lysine residue is removed by treating the resin with 20% piperidine in DMF for 20-30 minutes. The resin is then washed thoroughly with DMF and DCM.

-

Amino Acid Coupling: Fmoc-Phe-OH is activated by dissolving it with HBTU, HOBt, and DIEA in DMF. This activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored using a ninhydrin test. The resin is then washed with DMF and DCM.[1][2]

-

Final Fmoc Deprotection: The Fmoc group from the newly added phenylalanine is removed using 20% piperidine in DMF.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the Boc side-chain protecting group on lysine is removed simultaneously by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then dissolved in a water/acetonitrile mixture and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified this compound dipeptide is characterized by mass spectrometry to confirm its molecular weight and by NMR spectroscopy to confirm its structure.[3][4]

Biochemical Properties and Biological Activity

The biological activity of this compound is influenced by its constituent amino acids and the peptide bond. Like many di- and tripeptides, it is likely subject to hydrolysis by peptidases in vivo, releasing free phenylalanine and lysine.[5] Therefore, the overall biological effect is a combination of the intact dipeptide's activity and the subsequent effects of its constituent amino acids.

A notable biological activity of the intact Lys-Phe dipeptide is its ability to inhibit the sickling of cells and the gelation of sickle-cell hemoglobin solutions.[6] Furthermore, copolypeptides containing both lysine and phenylalanine have demonstrated significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria.[7]

Quantitative Data

The following table summarizes quantitative data for peptides containing phenylalanine and lysine from the literature.

| Peptide/System | Technique | Parameter | Value | Reference |

| Alanine-Phenylalanine (A-F) binding to DppA | Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 1.2 µM | [8] |

| Phenylalanine-Alanine (F-A) binding to DppA | Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 2.5 µM | [8] |

| K30-b-F15 copolypeptide vs. S. aureus | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | 2 µg/mL | [7] |

| K30-b-F15 copolypeptide vs. E. coli | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | 8 µg/mL | [7] |

Signaling Pathways and Metabolic Fate

Specific signaling pathways directly activated by the this compound dipeptide are not well-documented. It is anticipated that the dipeptide is transported into cells via peptide transporters and subsequently hydrolyzed by intracellular peptidases into its constituent amino acids.[9] The biological effects would then be mediated by the known signaling pathways of L-phenylalanine and L-lysine.

L-phenylalanine is a precursor for the synthesis of tyrosine and subsequently the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine).[9] L-lysine is an essential amino acid involved in protein synthesis, and its metabolic pathways lead to the production of acetyl-CoA.

Metabolic fate of this compound.

Experimental Workflows

General Workflow for Synthesis and Characterization

The overall process for studying a synthesized peptide like this compound follows a logical progression from synthesis to purification and finally to characterization and activity testing.

General workflow for peptide synthesis and analysis.

Enzymatic Hydrolysis Assay Protocol

To investigate the stability of this compound in a biological context, an enzymatic hydrolysis assay can be performed.

Materials:

-

Purified this compound

-

A relevant peptidase (e.g., porcine kidney peptidase)

-

Phosphate buffer (pH 7.4)

-

Quenching solution (e.g., 10% Trichloroacetic acid)

-

HPLC system for analysis

Procedure:

-

A solution of this compound is prepared in the phosphate buffer.

-

The peptidase is added to initiate the reaction.

-

Aliquots of the reaction mixture are taken at various time points.

-

The reaction in the aliquots is stopped by adding the quenching solution.

-

The samples are centrifuged to precipitate the enzyme.

-

The supernatant is analyzed by RP-HPLC to quantify the decrease in the this compound peak and the increase in the phenylalanine and lysine peaks over time.

This data can be used to determine the rate of hydrolysis of the dipeptide.

Conclusion

This compound is a dipeptide with demonstrated biological activity, particularly in the context of sickle-cell disease. Its synthesis is readily achievable through standard solid-phase peptide synthesis protocols. The biological effects of this compound are likely a composite of the intact dipeptide and its constituent amino acids following in vivo hydrolysis. Further research into the specific interactions of the intact dipeptide with cellular targets and its pharmacokinetic profile will be crucial for its potential development as a therapeutic agent. The study of copolypeptides containing phenylalanine and lysine also presents a promising avenue for the development of novel antimicrobial agents.

References

- 1. rsc.org [rsc.org]

- 2. peptide.com [peptide.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hydrolysis of a dipeptide [biotopics.co.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Highly efficient antibacterial diblock copolypeptides based on lysine and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermodynamics of semi-specific ligand recognition: the binding of dipeptides to the E.coli dipeptide binding protein DppA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Phenylalanyllysine: An In-depth Technical Guide on Potential Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the biological roles, mechanisms of action, and signaling pathways of the dipeptide Phenylalanyllysine (Phe-Lys) is limited. This guide provides a comprehensive overview based on the known functions of its constituent amino acids, L-Phenylalanine and L-Lysine, the isomeric dipeptide Lysyl-phenylalanine (Lys-Phe), and related peptides containing these residues. This information is intended to serve as a foundational resource to stimulate and guide future research into the specific bioactivities of this compound.

Introduction to this compound

This compound (Phe-Lys) is a dipeptide composed of the essential amino acids L-Phenylalanine and L-Lysine, linked by a peptide bond. Its chemical structure combines the aromatic side chain of Phenylalanine with the basic, positively charged side chain of Lysine, suggesting potential for diverse biological interactions. While direct research on Phe-Lys is sparse, the well-documented roles of its constituent amino acids and related peptides provide a basis for hypothesizing its potential biological functions.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃N₃O₃ | PubChem |

| Molecular Weight | 293.36 g/mol | PubChem |

| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoic acid | PubChem |

| CAS Number | 6456-72-0 | PubChem |

Potential Biological Roles Inferred from Constituent Amino Acids

The biological activity of this compound is likely influenced by the individual properties of L-Phenylalanine and L-Lysine.

L-Phenylalanine: A Precursor for Neurotransmitters and a Signaling Molecule

L-Phenylalanine is an essential amino acid that serves as a precursor for the synthesis of tyrosine, which is subsequently converted into important catecholamines such as dopamine, norepinephrine, and epinephrine. These neurotransmitters are crucial for mood regulation, cognitive function, and the body's stress response.

Additionally, Phenylalanine can act as a signaling molecule, notably as a modulator of the Calcium-Sensing Receptor (CaSR). This receptor plays a vital role in calcium homeostasis and has been implicated in various physiological processes, including hormone secretion.

L-Lysine: Essential for Protein Structure, Function, and Metabolism

L-Lysine is an essential amino acid with a positively charged side chain, making it crucial for the structure and function of many proteins through its involvement in electrostatic interactions and post-translational modifications like ubiquitination and acetylation. Lysine is also involved in the production of carnitine, which is essential for fatty acid metabolism and energy production. Furthermore, it plays a role in the immune system and is a precursor for the synthesis of certain hormones.

Insights from the Isomeric Dipeptide: Lysyl-phenylalanine (Lys-Phe)

The isomeric dipeptide, Lysyl-phenylalanine (Lys-Phe), where the amino acid sequence is reversed, has been investigated for its biological activity. Notably, Lys-Phe has been identified as an inhibitor of sickle-cell hemoglobin gelation[1]. This suggests that the specific sequence of amino acids in a dipeptide is critical for its biological function and that Phe-Lys may have entirely different activities from Lys-Phe.

Quantitative Data for Lys-Phe

| Parameter | Value | Biological Context | Source |

| Inhibition of Gelation | Progressive inhibition up to 30 mM | Inhibition of sickle-cell deoxyhemoglobin gelation | [1] |

Potential Therapeutic Areas for this compound

Based on the functions of its components and related peptides, several therapeutic areas warrant investigation for this compound.

Antimicrobial Activity

Peptides rich in Lysine and containing hydrophobic residues like Phenylalanine have demonstrated potent antimicrobial activity[2][3]. The cationic nature of Lysine can facilitate interaction with negatively charged bacterial membranes, while the hydrophobicity of Phenylalanine can aid in membrane disruption. Diblock copolypeptides of Lysine and Phenylalanine have shown excellent efficacy against both Gram-positive and Gram-negative bacteria[2].

Neuroprotection and Neuromodulation

Given that Phenylalanine is a precursor to key neurotransmitters, Phe-Lys could potentially modulate neurological pathways. Halogenated derivatives of L-Phenylalanine have shown neuroprotective effects in models of brain ischemia[4][5]. L-lysine has also demonstrated neuroprotective effects in models of anoxia[6]. Further research is needed to determine if the dipeptide itself possesses neuroprotective or neuromodulatory properties.

Anti-inflammatory and Antioxidant Effects

Both Phenylalanine and Lysine residues are found in peptides with demonstrated anti-inflammatory and antioxidant activities[7][8][9]. Phenylalanine can increase the production of antioxidant phenolic acids in cell cultures[10], and Lysine harvesting has been identified as an antioxidant strategy in yeast[11]. The potential for Phe-Lys to scavenge free radicals or modulate inflammatory pathways is a plausible area of investigation.

Signaling Pathways Potentially Modulated by this compound

While no signaling pathways have been directly attributed to this compound, the known pathways of its constituent amino acids provide a starting point for investigation.

Phenylalanine and the Calcium-Sensing Receptor (CaSR) Pathway

Lysine and Post-Translational Modifications Impacting Gene Expression

Experimental Protocols for Investigating this compound

As direct experimental protocols for this compound are not available, this section outlines general methodologies for peptide synthesis, characterization, and biological evaluation that can be adapted for future studies.

Synthesis and Purification of this compound

Detailed Methodology for Solid-Phase Peptide Synthesis (SPPS):

-

Resin Preparation: Start with a suitable resin (e.g., Wang or Rink amide resin).

-

First Amino Acid Coupling: Swell the resin in a suitable solvent (e.g., DMF). Deprotect the Fmoc group on the resin if necessary. Activate the carboxyl group of the first amino acid (Fmoc-Lys(Boc)-OH) using a coupling agent (e.g., HBTU/DIPEA) and couple it to the resin.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled lysine using a solution of piperidine in DMF.

-

Second Amino Acid Coupling: Activate and couple the second amino acid (Fmoc-Phe-OH) to the deprotected N-terminus of the resin-bound lysine.

-

Final Fmoc Deprotection: Remove the final Fmoc group.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the dipeptide from the resin and remove the Boc side-chain protecting group from lysine.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).

In Vitro Biological Assays

-

Antimicrobial Activity:

-

Minimal Inhibitory Concentration (MIC) Assay: Determine the lowest concentration of Phe-Lys that inhibits the visible growth of various bacterial strains (e.g., E. coli, S. aureus) using broth microdilution methods.

-

Membrane Permeabilization Assay: Use fluorescent dyes like propidium iodide to assess the ability of Phe-Lys to disrupt bacterial cell membranes.

-

-

Antioxidant Activity:

-

DPPH Radical Scavenging Assay: Measure the ability of Phe-Lys to scavenge the stable DPPH free radical.

-

ABTS Radical Cation Decolorization Assay: Assess the capacity of Phe-Lys to neutralize the ABTS radical cation.

-

-

Anti-inflammatory Activity:

-

LPS-stimulated Macrophage Assay: Treat macrophage cell lines (e.g., RAW 264.7) with lipopolysaccharide (LPS) in the presence and absence of Phe-Lys and measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

-

Nitric Oxide (NO) Production Assay: Measure the inhibition of NO production in LPS-stimulated macrophages using the Griess reagent.

-

-

Neuroprotective Activity:

-

Oxidative Stress-induced Neuronal Cell Death Assay: Induce oxidative stress in neuronal cell lines (e.g., SH-SY5Y) with agents like H₂O₂ or glutamate and evaluate the protective effect of Phe-Lys on cell viability using MTT or LDH assays.

-

Future Directions and Conclusion

The dipeptide this compound represents an understudied molecule with potential biological activities stemming from its constituent amino acids. The lack of direct research highlights a significant knowledge gap and an opportunity for novel discoveries. Future research should focus on:

-

Systematic Screening: Conducting broad-based in vitro screening of this compound for various biological activities, including antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects.

-

Mechanism of Action Studies: If a significant biological activity is identified, subsequent studies should aim to elucidate the underlying mechanism of action, including the identification of molecular targets and signaling pathways.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogues of this compound (e.g., with D-amino acids, modified side chains) to understand the structural requirements for its biological activity.

-

In Vivo Studies: If promising in vitro activity is observed, progressing to in vivo models to assess the efficacy, pharmacokinetics, and safety of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Highly efficient antibacterial diblock copolypeptides based on lysine and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of number of lysine motifs on the bactericidal and hemolytic activity of short cationic antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective effect of L-lysine monohydrochloride on acute iterative anoxia in rats with quantitative analysis of electrocorticogram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial and anti-inflammatory activities of a Leu/Lys-rich antimicrobial peptide with Phe-peptoid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Phenylalanine Increases the Production of Antioxidant Phenolic Acids in Ginkgo biloba Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lysine harvesting is an antioxidant strategy and triggers underground polyamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phenylalanyllysine Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanyllysine (Phe-Lys) represents a dipeptide scaffold of significant interest in medicinal chemistry. The unique combination of a bulky, hydrophobic phenylalanine residue and a positively charged lysine residue provides a versatile platform for the design of novel therapeutic agents. By modifying this core structure, researchers can develop derivatives and analogs with tailored physicochemical properties, enhanced metabolic stability, and specific biological activities. This technical guide offers a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their potential as anticancer and antimicrobial agents. Detailed experimental protocols and quantitative data are provided to facilitate further research and development in this promising area.

Synthesis of this compound Derivatives and Analogs

The synthesis of this compound derivatives and peptidomimetics can be achieved through various methodologies, with solid-phase peptide synthesis (SPPS) being a cornerstone technique for peptide-based structures. For non-peptidic or modified analogs, classical solution-phase organic synthesis methods are employed.

Solid-Phase Peptide Synthesis (SPPS) of this compound Peptides

SPPS allows for the efficient and controlled assembly of peptide chains on a solid support. The most common strategy involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the α-amino group of the amino acids.

Experimental Protocol: Manual Solid-Phase Synthesis of Fmoc-Phe-Lys(Boc)-PAB Resin

This protocol details the synthesis of a dipeptide-resin conjugate, a common starting point for more complex structures like antibody-drug conjugate linkers.[1]

Materials:

-

p-Aminobenzyl (PAB) resin

-

N,N-Dimethylformamide (DMF)

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Phe-OH

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

20% Piperidine in DMF

-

Isopropyl alcohol (IPA)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

-

Shaker or agitator

Procedure:

-

Resin Swelling: Swell the PAB resin in DMF for 30-60 minutes in the synthesis vessel.[1]

-

First Amino Acid Coupling (Fmoc-Lys(Boc)-OH):

-

In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[1]

-

Activate the amino acid by agitating the solution for 1-2 minutes.[1]

-

Add the activated amino acid solution to the swollen resin.[1]

-

Agitate the reaction mixture for 1-2 hours at room temperature.[1]

-

-

Washing: Wash the resin sequentially with DMF, IPA, and DCM to remove excess reagents.

-

Fmoc Deprotection:

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.[1]

-

Second Amino Acid Coupling (Fmoc-Phe-OH):

-

In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[1]

-

Activate the amino acid for 1-2 minutes.[1]

-

Add the activated amino acid solution to the deprotected Lys(Boc)-PAB resin.[1]

-

Agitate the reaction mixture for 1-2 hours at room temperature.[1]

-

-

Final Washing and Drying:

Characterization: The successful synthesis can be confirmed by a negative Kaiser test (indicating complete coupling) and by cleaving a small amount of the peptide from the resin for analysis by mass spectrometry.

Logical Workflow for Solid-Phase Peptide Synthesis of a this compound Dipeptide

Solid-phase synthesis workflow for a this compound dipeptide.

Biological Activities and Applications

This compound derivatives have shown promise in several therapeutic areas, most notably as antimicrobial and anticancer agents. The combination of hydrophobicity from phenylalanine and positive charge from lysine is crucial for their interaction with biological membranes.

Antimicrobial Activity

Cationic antimicrobial peptides (AMPs) are a class of host defense peptides that exhibit broad-spectrum activity against bacteria. The mechanism of action often involves the disruption of the bacterial cell membrane. Phenylalanine residues can act as membrane anchors, facilitating the initial binding and insertion of the peptide into the lipid bilayer, while the cationic lysine residues interact with the negatively charged components of bacterial membranes.[2][3]

Amphiphilic diblock copolypeptides composed of lysine and phenylalanine have demonstrated excellent antibacterial efficacy against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with a proposed pore-forming mechanism of action.[4]

Quantitative Data: Antimicrobial Activity

| Compound/Analog | Organism | MIC (µg/mL) | Reference |

| K30-b-F15 | E. coli | 8 | [4] |

| K30-b-F15 | S. aureus | 2 | [4] |

| K30-b-F30 | E. coli | 8 | [4] |

| K30-b-F30 | S. aureus | 2 | [4] |

| K30-b-F45 | E. coli | 8 | [4] |

| K30-b-F45 | S. aureus | 2 | [4] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][6]

Materials:

-

Test antimicrobial peptide

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well polypropylene microtiter plates

-

0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.[5][6]

-

Peptide Dilution: Prepare a series of two-fold dilutions of the test peptide in CAMHB in the 96-well plate.[5]

-

Inoculation: Add the bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).[5]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[5][6]

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.[5]

Workflow for Determining Minimum Inhibitory Concentration (MIC)

Workflow for the broth microdilution assay to determine MIC.

Anticancer Activity

The anticancer properties of this compound derivatives are often attributed to their ability to selectively disrupt the membranes of cancer cells, which typically have a higher negative charge on their surface compared to normal cells. Additionally, these compounds can induce apoptosis through various intracellular mechanisms.

For instance, certain L-phenylalanine dipeptide derivatives have demonstrated inhibitory effects against leukemia and prostate cancer cell lines.[7] The incorporation of phenylalanine into peptide structures can enhance their hydrophobicity, which is a key factor for both anticancer and immunomodulatory activities.[8]

Quantitative Data: Anticancer Activity (IC50 Values)

| Compound | Cell Line | IC50 (µM) | Reference |

| Derivative 3f | K562 (Leukemia) | Not specified, but showed inhibitory effect | [7] |

| Derivative 3q | PC3 (Prostate Cancer) | Not specified, but showed inhibitory effect | [7] |

| FR8P | MDA-MB-231 (Breast Cancer) | ~10 | [4] |

| FR11P | MDA-MB-231 (Breast Cancer) | ~15 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity (IC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.[9][10][11][12]

Materials:

-

Cancer cell lines (e.g., K562, PC3, MCF-7)

-

Cell culture medium and supplements

-

Test compounds (this compound derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9][10]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[9][10]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[11][12]

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[12]

-

IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Workflow for MTT Assay

Workflow for determining cytotoxicity using the MTT assay.

Mechanism of Action and Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with various cellular components and signaling pathways. As mentioned, membrane disruption is a key mechanism for both antimicrobial and anticancer activities. For anticancer peptides, induction of apoptosis is another important mechanism. This can occur through the intrinsic pathway, which involves the depolarization of the mitochondrial membrane and the activation of caspases.[4]

Furthermore, some phenylalanine derivatives have been shown to target specific signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the downstream RAS-RAF-MEK-ERK cascade.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[13] Its aberrant activation is a hallmark of many cancers. Phenylalanine-containing compounds have been investigated as potential inhibitors of EGFR.

Simplified EGFR Signaling Pathway

Simplified EGFR and RAS-RAF-MEK-ERK signaling pathway.

Conclusion and Future Perspectives